molecular formula C12H7Cl2F3N2 B13729168 6-(2,4-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine

6-(2,4-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine

Cat. No.: B13729168
M. Wt: 307.09 g/mol
InChI Key: XTNWXIRYBMJITM-UHFFFAOYSA-N
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Description

6-(2,4-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine is a chemical compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,4-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine typically involves the reaction of 2,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction proceeds through a series of steps including condensation, cyclization, and substitution reactions to yield the desired pyrimidine derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions: 6-(2,4-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine undergoes various chemical reactions including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-(2,4-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2,4-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison: 6-(2,4-Dichlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in biological assays, making it a valuable candidate for further research and development .

Properties

Molecular Formula

C12H7Cl2F3N2

Molecular Weight

307.09 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-2-methyl-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C12H7Cl2F3N2/c1-6-18-10(5-11(19-6)12(15,16)17)8-3-2-7(13)4-9(8)14/h2-5H,1H3

InChI Key

XTNWXIRYBMJITM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)C(F)(F)F)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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